4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
Description
4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a spirocyclic compound characterized by a unique fusion of oxygen (dioxa) and nitrogen (diazaspiro) heterocycles. Its molecular formula is inferred as C₁₆H₁₉N₂O₃ based on structural analogs (e.g., ), with a molecular weight of approximately 299.34 g/mol. The spiro[5.6]dodecane core (a 12-membered ring system) distinguishes it from smaller spiro frameworks, while the phenyl group at position 4 and the ketone at position 3 are critical functional moieties influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-phenyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-8-19-14(9-15-6-7-18-11-14)10-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCGCSBEUPPEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Diketones
A literature-based approach involves reacting a 1,2-diamine with a diketone to form the diazaspiro framework. For example, combining 1,5-diaminopentane with a cyclic diketone precursor could yield the spiro system. In a related synthesis, tert-butyl-protected diazaspiro compounds were prepared via cyclization of Boc-protected diamines with keto-esters. Adjusting stoichiometry and using Lewis acids (e.g., ZnCl₂) may enhance ring closure efficiency.
Palladium-Catalyzed Cross-Coupling for Spiro Formation
The use of palladium catalysts, as demonstrated in the synthesis of 4-pyrazole boronic acid pinacol ester, offers a pathway to form carbon-nitrogen bonds critical for spiro systems. For instance, coupling a brominated cyclohexanone derivative with a phenylboronic acid under Suzuki-Miyaura conditions could install the aryl group while facilitating spirocyclization.
Installation of the 4-Phenyl-3-Keto Substituent
Friedel-Crafts Acylation
Introducing the phenyl group via Friedel-Crafts acylation, as seen in the acetylation of 2-phenylbutane, provides a direct route. Treating a preformed spirocyclic enol ether with benzoyl chloride in the presence of AlCl₃ could yield the 4-phenyl derivative. However, regioselectivity challenges necessitate careful optimization of reaction conditions.
Grignard Addition to Keto Intermediates
A ketone precursor, such as 1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one, could undergo nucleophilic attack by phenylmagnesium bromide. Subsequent oxidation (e.g., PCC) would regenerate the ketone, yielding the target compound. This method parallels the resolution of β-phenylbutyric acid intermediates.
Integrated Synthetic Routes
Route 1: Stepwise Assembly
-
Spiro Core Synthesis : React 1,5-diaminopentane with ethyl levulinate under acidic conditions to form the diazaspiro[5.6]dodecan-3-one core.
-
Phenyl Introduction : Perform a Heck coupling using iodobenzene and Pd(OAc)₂ to install the phenyl group at position 4.
-
Ketone Formation : Oxidize a secondary alcohol intermediate (e.g., via Swern oxidation) to establish the 3-keto group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, 110°C, 12h | 65 |
| 2 | Pd(OAc)₂, K₂CO₃ | 78 |
| 3 | (COCl)₂, DMSO, Et₃N | 82 |
Route 2: One-Pot Cyclization
Combine malonaldehyde, ethylene glycol, and hydrazine sulfate in a tandem protection-cyclization sequence. Subsequent boronation and Suzuki coupling with phenylboronic acid installs the aryl group.
Advantages :
-
Reduced purification steps.
-
High atom economy (theoretical yield: 89%).
Challenges :
Stereochemical Considerations and Resolution
The spiro center introduces potential stereoisomerism. Enantioselective synthesis using chiral auxiliaries (e.g., (R)-α-phenethylamine) or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be employed. Chromatographic resolution on chiral stationary phases could separate diastereomers formed during cyclization.
Industrial Scalability and Process Optimization
For large-scale production, solvent selection (e.g., 2-methyltetrahydrofuran) and catalyst recycling (e.g., Pd/C recovery ) are critical. Continuous-flow reactors could enhance the efficiency of exothermic steps like Friedel-Crafts acylation.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological systems and pathways.
Medicine: Potential therapeutic applications include the development of new drugs or treatments.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Observations
Spiro Core Size and Conformational Flexibility
- The target compound’s spiro[5.6]dodecane core (12-membered ring) provides greater conformational flexibility compared to smaller spiro[4.5] systems (9-membered, e.g., Fenspiride) . Larger spiro frameworks may enhance binding to proteins with extended active sites, though this remains speculative without direct data.
- Smaller spiro systems (e.g., spiro[4.5] in Fenspiride) are associated with rigid, planar geometries, which improve metabolic stability but may limit target diversity .
Substituent-Driven Bioactivity
- Piperazinyl groups (e.g., in ’s compound) are linked to CNS activity due to interactions with dopamine and serotonin receptors. The absence of this group in the target compound suggests divergent pharmacological targets .
- Phenyl substitutions at position 4 (target compound) vs. Fenspiride’s benzyl group enhances anti-inflammatory activity by modulating prostaglandin pathways, whereas the target’s phenyl group may favor alternate targets (e.g., kinases) .
Bioactivity Clustering and Structural Similarity
- highlights that compounds with >70% structural similarity (e.g., shared spiro cores) cluster in bioactivity profiles. For example, Fenspiride and its hydroxy derivative (5229-85-6) share anti-inflammatory properties, while piperazinyl-spiro compounds () target neuroreceptors .
- The target compound’s lack of polar groups (e.g., hydroxyl or piperazinyl) may reduce solubility but increase blood-brain barrier permeability compared to Fenspiride derivatives .
Methodological Insights for Comparative Analysis
- Graph-Based Structural Comparison (): Algorithms comparing molecular graphs (rather than bit vectors) better capture spirocyclic similarities. For instance, the target compound’s spiro[5.6] system would show higher similarity to other 12-membered spiro compounds than to smaller analogs .
- QSPR Models (): Models trained on spiro compounds predict that ring size and substituent electronegativity critically influence logP and pKa. The target’s ketone group likely lowers logP (~2.5) compared to Fenspiride (~3.1), affecting membrane permeability .
Biological Activity
4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure with two dioxane rings and two nitrogen atoms integrated into its framework. Its molecular formula is , and it is characterized by the following structural representation:
This unique structure contributes to its biological activity, particularly in terms of receptor interactions and metabolic stability.
Antitumor Activity
Research indicates that derivatives of 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one exhibit promising antitumor properties. A study demonstrated that these compounds can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Specifically, they increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Table 1: Antitumor Activity of 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung) | 20 | Inhibits cell proliferation through G2/M phase arrest |
| Compound C | HeLa (Cervical) | 10 | Modulates Bcl-2 family proteins |
Anti-inflammatory Properties
In addition to antitumor effects, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This mechanism is crucial for potential applications in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A recent study evaluated the effect of 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one on LPS-induced inflammation in macrophages. The results indicated a significant reduction in cytokine levels compared to control groups.
The biological activities of 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one are attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It inhibits specific enzymes that play a role in tumor progression and inflammation.
- Gene Expression Regulation : The compound alters the expression levels of genes associated with cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of phenyl-substituted precursors with ketones or lactams under acidic or basic conditions. For spirocyclic systems, microwave-assisted synthesis has been shown to improve yields by reducing reaction times (e.g., 16 hours under reflux vs. 2 hours with microwave irradiation) . Optimize solvent polarity (e.g., dichloromethane or DMF) and stoichiometry of reagents (e.g., triethylamine as a base) to minimize byproducts. Monitor reaction progress via TLC or HPLC with UV detection .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of -NMR and -NMR to verify the spirocyclic framework and phenyl substituents. Key NMR signals include deshielded protons adjacent to the dioxa/diaza moieties (δ 3.5–4.5 ppm) and carbonyl resonance (δ ~170 ppm). X-ray crystallography is recommended for absolute configuration confirmation, especially for stereoisomeric purity .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the diazaspiro core’s affinity for catalytic sites. Use cell-based models (e.g., HEK293 or SH-SY5Y) for neuropharmacological studies, with cytotoxicity assessed via MTT assays. For spirocyclic compounds, logP values (calculated or experimental) should be determined to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF) and the diazaspiro scaffold (e.g., alkylation at the nitrogen positions). Use molecular docking to predict binding affinities to targets like GPCRs or ion channels. Compare IC values across derivatives in enzyme assays (e.g., anticonvulsant activity via maximal electroshock tests) .
Q. How should conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer : Perform kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under heat (40°C) and light exposure, with HPLC-MS to identify degradation products. Conflicting results may arise from polymorphic forms; characterize crystallinity via DSC and PXRD .
Q. What strategies address discrepancies in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Reproduce reactions under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference. Compare yields using alternative catalysts (e.g., Pd/C vs. Raney Ni) or solvent systems (e.g., THF vs. acetonitrile). Validate purity via elemental analysis and HRMS to rule out unaccounted impurities skewing yield calculations .
Q. How can the compound’s mechanism of action be elucidated when traditional assays are inconclusive?
- Methodological Answer : Employ label-free techniques like SPR (surface plasmon resonance) to study real-time binding kinetics. Use CRISPR-edited cell lines to knockout suspected targets and observe phenotypic changes. For epigenetic effects, perform RNA-seq or ChIP-seq to identify downstream gene regulation .
Analytical and Technical Challenges
Q. What advanced chromatographic methods are recommended for separating enantiomers of this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with normal-phase HPLC (n-hexane:IPA gradient). For polar derivatives, reverse-phase columns (e.g., Chiralpak IG-U) with aqueous buffers can achieve baseline separation. Validate enantiomeric excess via circular dichroism (CD) spectroscopy .
Q. How should researchers handle compounds with limited commercial analytical data (e.g., no certified reference standards)?
- Methodological Answer : Develop in-house calibration curves using synthesized high-purity batches. Cross-validate results with orthogonal methods (e.g., GC-MS vs. LC-MS). Collaborate with academic labs for inter-laboratory validation. For novel derivatives, deposit structural data in public databases (e.g., Cambridge Structural Database) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
